2-(2-methylcyclohexylidene)Acetaldehyde
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Overview
Description
2-(2-Methylcyclohexylidene)acetaldehyde is an organic compound with the molecular formula C9H14O and a molecular weight of 138.21 g/mol . It is characterized by a cyclohexylidene ring substituted with a methyl group and an acetaldehyde functional group. This compound is used as an intermediate in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Methylcyclohexylidene)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclohexanone with a suitable aldehyde under acidic or basic conditions to form the desired product . Another method includes the ozonolysis of alkenes, where the unsaturated carbon atoms are disubstituted .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylcyclohexylidene)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methylcyclohexylidene)acetaldehyde is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 2-(2-Methylcyclohexylidene)acetaldehyde involves its reactivity as an aldehyde. It can form acetals and hemiacetals in the presence of alcohols, which are useful in protecting group strategies during organic synthesis . The compound can also participate in aldol reactions, forming β-hydroxy carbonyl compounds .
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclohexanone: A precursor in the synthesis of 2-(2-Methylcyclohexylidene)acetaldehyde.
Cyclohexanone: Similar structure but lacks the methyl group.
Acetaldehyde: Contains the aldehyde functional group but lacks the cyclohexylidene ring.
Uniqueness
This compound is unique due to its specific structure, which combines a cyclohexylidene ring with an aldehyde functional group. This combination allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(2-methylcyclohexylidene)acetaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-8-4-2-3-5-9(8)6-7-10/h6-8H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUDWHJGEZBJPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1=CC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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